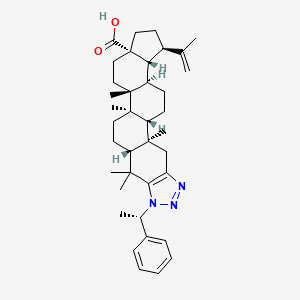
HCoV-229E-IN-1
Overview
Description
HCoV-229E-IN-1 is a useful research compound. Its molecular formula is C38H53N3O2 and its molecular weight is 583.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Drug Design and Viral Entry Inhibition : The HCoV-229E fusion core is crucial for the virus's membrane fusion during infection. Understanding its structure can aid in designing small molecule or polypeptide drugs targeting this process, which is vital for the virus's life cycle (Liu et al., 2006).
Transgenic Mouse Model : A transgenic mouse model susceptible to human coronavirus 229E enhances the understanding of viral tropism, replication, and spread, especially in immunocompromised scenarios (Lassnig et al., 2005).
Structural Insights and Immune Evasion : The structure of the HCoV-229E S-protein provides insights into how coronaviruses evade the immune system and their mechanisms of cross-species transmission (Li et al., 2019).
RNA Processing and Viral Replication : HCoV-229E nonstructural protein 13 (nsp13) has activities crucial for viral RNA processing and replication, making it a potential target for therapeutic intervention (Ivanov & Ziebuhr, 2004).
Improved Research Tools : Enhancements in plaque assays for HCoV-229E and OC43 allow for better research methodologies, aiding in the understanding of host immune response to infection (Bracci et al., 2020).
Antiviral Agents : Peptides targeting the HCoV-229E Spike protein HR1 and HR2 domains show promise as antiviral agents for treating and preventing infection (Xia et al., 2018).
Viral Entry Mechanisms : Research into how HCoV-229E binds to CD13 and enters cells through caveolae offers insights into viral entry mechanisms, potentially guiding the development of entry inhibitors (Nomura et al., 2004).
Viral Activation and Entry : Understanding how TMPRSS2 and HAT activate the HCoV-229E S-protein for host cell entry can inform antiviral strategies (Bertram et al., 2013).
Antiviral Materials : Carbon quantum dots (CQDs) exhibit antiviral activity against HCoV-229E, presenting a novel avenue for antiviral material development (Łoczechin et al., 2019).
Diagnostic Improvement : The reverse transcription-PCR-hybridization assay offers a reliable method for detecting HCoV-229E, aiding in large-scale studies and improving understanding of viral epidemiology (Vallet et al., 2003).
properties
IUPAC Name |
(1R,2R,10R,13R,14R,17S,20R,21R,22R)-2,9,9,13,14-pentamethyl-7-[(1S)-1-phenylethyl]-20-prop-1-en-2-yl-5,6,7-triazahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-4(8),5-diene-17-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H53N3O2/c1-23(2)26-16-19-38(33(42)43)21-20-36(7)27(31(26)38)14-15-30-35(6)22-28-32(34(4,5)29(35)17-18-37(30,36)8)41(40-39-28)24(3)25-12-10-9-11-13-25/h9-13,24,26-27,29-31H,1,14-22H2,2-8H3,(H,42,43)/t24-,26-,27+,29-,30+,31+,35-,36+,37+,38-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMXBHSQNTXTMLG-UWJDILLBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C3=C(CC4(C5CCC6C7C(CCC7(CCC6(C5(CCC4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC=CC=C1)N2C3=C(C[C@@]4([C@H]5CC[C@@H]6[C@H]7[C@@H](CC[C@@]7(CC[C@]6([C@@]5(CC[C@H]4C3(C)C)C)C)C(=O)O)C(=C)C)C)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H53N3O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.8 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



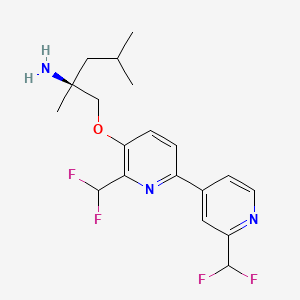
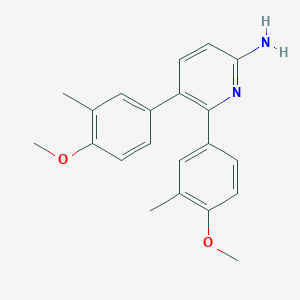
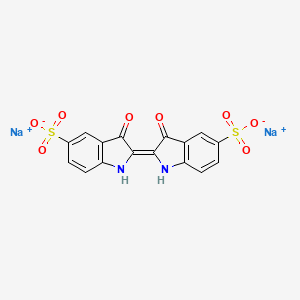
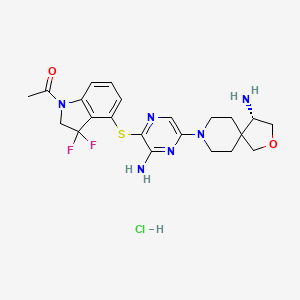
![(3R)-N-[(3,5-difluorophenyl)methyl]-3-hydroxy-1-(1H-indol-5-yl)-2-oxopyrrolidine-3-carboxamide](/img/structure/B8175979.png)
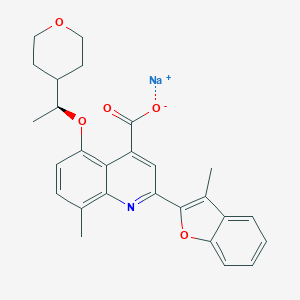

![[(1S,4S,5S,6R,9R,10R,12R,14R)-4-benzoyloxy-5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl]methyl benzoate](/img/structure/B8175995.png)
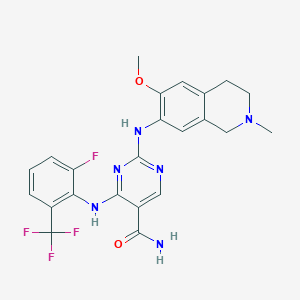
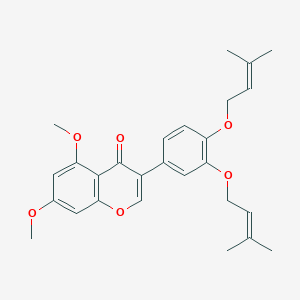
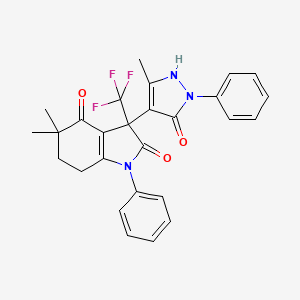
![[(19S)-10,19-diethyl-7-hydroxy-14,18-dioxo-17-oxa-3,13-diazapentacyclo[11.8.0.02,11.04,9.015,20]henicosa-1(21),2,4(9),5,7,10,15(20)-heptaen-19-yl] 6-(2,5-dioxopyrrol-1-yl)hexanoate](/img/structure/B8176009.png)
![4-[[2-[4-[6-[(6-Acetyl-8-cyclopentyl-5-methyl-7-oxopyrido[2,3-d]pyrimidin-2-yl)amino]pyridin-3-yl]piperazin-1-yl]-2-oxoethyl]amino]-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione](/img/structure/B8176020.png)
